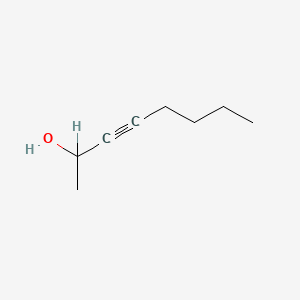

3-Octyn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Octyn-2-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

3-Octyn-2-ol serves as a precursor in organic synthesis, particularly in the preparation of other valuable compounds. Notably, it is used to synthesize (3Z)-octen-1-ol, which is prized in the flavor and fragrance industry for its fresh, fatty, earthy melon tone . Additionally, derivatives such as 7-octyn-1-ol and cis-3-octenoic acid can be synthesized from this compound, expanding its utility in creating complex organic molecules.

Table 1: Key Derivatives from this compound

| Compound Name | Application |

|---|---|

| (3Z)-Octen-1-ol | Flavor and fragrance industry |

| 7-Octyn-1-ol | Organic synthesis |

| Cis-3-Octenoic Acid | Organic synthesis |

Flavor and Fragrance Industry

The unique olfactory properties of this compound make it a valuable ingredient in the flavor and fragrance sector. Its fresh and fruity scent profile allows it to be incorporated into various products ranging from perfumes to food flavorings. The compound's ability to impart a melon-like aroma enhances its desirability among formulators looking to create appealing sensory experiences.

Recent studies have indicated potential biological activities associated with this compound. A notable investigation utilized molecular docking studies to evaluate its interaction with biological targets related to antidepressant activity. The findings suggested that derivatives of this compound might exhibit significant binding affinity against certain receptors involved in mood regulation .

Case Study: Antidepressant Activity Evaluation

In a study assessing the antidepressant activity of various compounds, including those derived from this compound, researchers employed forced swimming tests and tail suspension tests. The results demonstrated that some derivatives exhibited comparable efficacy to established antidepressants like fluoxetine . This highlights the potential therapeutic implications of this compound derivatives in treating mood disorders.

Analyse Des Réactions Chimiques

Alkyne Zipper Reaction

The alkyne zipper reaction isomerizes internal alkynes to terminal positions under strong basic conditions. For 3-octyn-2-ol, this reaction proceeds via deprotonation, tautomerization, and protonation steps .

Mechanism :

-

Deprotonation : Strong bases (e.g., NaNH₂ in NH₃) abstract a proton from the alkyne, forming a carbanion.

-

Tautomerization : The carbanion shifts to an allenic intermediate.

-

Protonation : The allene isomerizes to a terminal alkyne (1-octyn-2-ol).

Conditions and Outcomes :

| Reagent System | Temperature | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaNH₂/NH₃ (NaAPA) | -33°C | NH₃ | 1-Octyn-2-ol | 73% | |

| KOtBu/DMSO | 25°C | DMSO | 1-Octyn-2-ol | 90% |

Key Observations :

-

Reaction efficiency depends on base strength and solvent polarity.

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone.

Reagents and Products :

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CrO₃/H₂SO₄ (Jones) | Acetone, 0°C | 3-Octyn-2-one | 85% | |

| PCC/CH₂Cl₂ | RT, anhydrous | 3-Octyn-2-one | 78% |

Mechanistic Notes :

-

Overoxidation to carboxylic acids is avoided using mild agents like PCC.

-

Steric hindrance from the triple bond slows oxidation kinetics .

Reduction Reactions

The triple bond undergoes partial or full hydrogenation.

Catalytic Hydrogenation :

| Catalyst | Conditions | Product | Stereochemistry | Yield | Reference |

|---|---|---|---|---|---|

| Lindlar (Pd/CaCO₃) | H₂, RT | cis-3-Octen-2-ol | Cis | 92% | |

| Na/NH₃ (Birch) | -78°C | trans-3-Octen-2-ol | Trans | 88% |

Key Insight :

-

Lindlar’s catalyst selectively yields cis-alkenes, while dissolving metal reductions favor trans isomers.

Acetylation of the Hydroxyl Group

The alcohol reacts with acetylating agents to form esters.

Typical Conditions :

| Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic Anhydride | H₂SO₄ | 3-Octyn-2-yl acetate | 95% | |

| Acetyl Chloride | Pyridine | 3-Octyn-2-yl acetate | 89% |

Application :

-

Acetylation protects the hydroxyl group during multi-step syntheses.

Nucleophilic Additions

The triple bond participates in nucleophilic additions, though reactivity is modulated by the adjacent hydroxyl group.

Example : Hydration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HgSO₄/H₂SO₄ | H₂O, 80°C | 3-Octan-2-ol | 65% |

Note :

-

Acid-catalyzed hydration proceeds via Markovnikov addition, forming a ketone.

Ozonolysis

Ozonolysis cleaves the triple bond, yielding carbonyl compounds.

Reaction Pathway :

-

Ozonolysis of this compound produces two fragments: formaldehyde and pentan-2-one .

-

Mild reduction (e.g., Zn/H₂O) stabilizes the products.

Outcome :

| Ozonolysis Agent | Reduction Method | Products | Yield | Reference |

|---|---|---|---|---|

| O₃ | Zn/H₂O | HCHO + CH₃CO(CH₂)₃CH₃ | 70% |

Participation in Click Chemistry

While not directly reported for this compound, structural analogs undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Modifying the hydroxyl group to an azide could enable triazole formation, expanding utility in bioconjugation .

Propriétés

Numéro CAS |

41746-22-9 |

|---|---|

Formule moléculaire |

C8H14O |

Poids moléculaire |

126.20 g/mol |

Nom IUPAC |

oct-3-yn-2-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-5H2,1-2H3 |

Clé InChI |

RRRODBVLAIUQDT-UHFFFAOYSA-N |

SMILES canonique |

CCCCC#CC(C)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.